molecular formula C22H20N2O6S B298704 N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

货号 B298704
分子量: 440.5 g/mol
InChI 键: MYMKNVDGOFTHMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide, commonly known as BDA-410, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of sulfonamide compounds and has a molecular weight of 433.5 g/mol.

作用机制

BDA-410 exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of the proteasome, a key enzyme involved in the degradation of intracellular proteins. It also inhibits the activity of the NF-κB signaling pathway, a key pathway involved in inflammation and immune response.
Biochemical and physiological effects:
BDA-410 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the proliferation of cancer cells and reduces tumor growth in animal models. In addition, it has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases.

实验室实验的优点和局限性

BDA-410 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its pharmacological effects and has shown promising results in various disease models. However, it also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has potential off-target effects, which can complicate the interpretation of the results.

未来方向

There are several future directions for the study of BDA-410. One potential direction is the development of more potent and selective inhibitors of the proteasome and NF-κB signaling pathway. Another direction is the study of the pharmacokinetics and pharmacodynamics of BDA-410 in animal models and humans. This can provide valuable information on the optimal dosing and administration of BDA-410 for therapeutic purposes. Additionally, further studies are needed to investigate the potential off-target effects of BDA-410 and to develop strategies to mitigate these effects.

合成方法

BDA-410 can be synthesized using a multistep process involving the reaction of 4-methoxyphenylsulfonyl chloride and 3,4-methylenedioxyaniline to form the intermediate 4-methoxyphenylsulfonyl-3,4-methylenedioxyaniline. This intermediate is then reacted with N-(2-acetoxyethyl)acetamide in the presence of a base to obtain the final product, BDA-410.

科学研究应用

BDA-410 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in these diseases, making it a promising candidate for drug development.

属性

产品名称

N-(1,3-benzodioxol-5-yl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide

分子式

C22H20N2O6S

分子量

440.5 g/mol

IUPAC 名称

N-(1,3-benzodioxol-5-yl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H20N2O6S/c1-28-18-8-10-19(11-9-18)31(26,27)24(17-5-3-2-4-6-17)14-22(25)23-16-7-12-20-21(13-16)30-15-29-20/h2-13H,14-15H2,1H3,(H,23,25)

InChI 键

MYMKNVDGOFTHMX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

规范 SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。